4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridin-6-one core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridin-6-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloropyridazinyl group: This step may involve nucleophilic substitution reactions using chloropyridazine derivatives.
Attachment of the 2-chlorobenzyl group: This can be done through etherification reactions using 2-chlorobenzyl alcohol and suitable coupling agents.
Final assembly: The final compound is obtained by combining the intermediate products through condensation or cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloropyridazinyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It has potential as a bioactive molecule, with studies exploring its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one include:
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid: This compound shares structural similarities but differs in its core structure and functional groups.
3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid: Another related compound with a different core structure and boronic acid functionality.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H19Cl2N5O2 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-[3-[(2-chlorophenyl)methoxy]phenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19Cl2N5O2/c1-14-23-18(12-22(32)27-24(23)31(30-14)21-10-9-20(26)28-29-21)15-6-4-7-17(11-15)33-13-16-5-2-3-8-19(16)25/h2-11,18H,12-13H2,1H3,(H,27,32) |
InChI Key |
JPSKCIXVZOMQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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